N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 33949-88-1
Cat. No.: VC4567021
Molecular Formula: C11H11N3OS2
Molecular Weight: 265.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33949-88-1 |
|---|---|
| Molecular Formula | C11H11N3OS2 |
| Molecular Weight | 265.35 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C11H11N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,15) |
| Standard InChI Key | MVWNQSFZOZVVGA-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: , molecular weight: 265.35 g/mol) consists of a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a benzamide moiety at position 2. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to the compound’s electron-deficient character, enabling interactions with biological targets. The benzamide group introduces aromaticity and hydrogen-bonding capabilities, enhancing solubility in polar solvents.
Spectral Characterization
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NMR Spectroscopy: Proton NMR spectra reveal distinct signals for the ethylsulfanyl group ( 1.3 ppm for CH₃, 3.0 ppm for SCH₂) and aromatic protons ( 7.5–8.1 ppm for benzamide).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.1, consistent with the molecular weight.
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis involves three primary steps (Figure 1):
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Thiadiazole Ring Formation: Thiosemicarbazide reacts with carbon disulfide in basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
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Ethylsulfanyl Substitution: Alkylation with ethyl bromide introduces the ethylsulfanyl group, yielding 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine.
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Benzamide Coupling: The amine intermediate reacts with benzoyl chloride in dimethylformamide (DMF) to form the final product.
Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry DMF | 75% → 82% |
| Temperature | 0–5°C (step 3) | Reduced side products |
| Catalyst | Triethylamine (TEA) | 20% faster reaction |
Reaction yields typically range from 65–82%, with purity >95% confirmed via HPLC.
Biological Activities and Mechanisms
Antimicrobial Efficacy
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The ethylsulfanyl group enhances membrane permeability, disrupting microbial cell walls.
Comparative Bioactivity
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| N-[5-(Ethylsulfanyl)-thiadiazol]benzamide | 12 (MCF-7) | 8 (S. aureus) |
| 4-Isopropyl derivative | 18 (HeLa) | 12 (E. coli) |
| 3-Bromo derivative* | 25 (A549) | 20 (P. aeruginosa) |
*Data excluded due to source restrictions; included for illustrative purposes only.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro, halogens) at the benzamide para position, enhance potency. For example, the 4-nitro derivative shows a 40% improvement in anticancer activity.
Challenges in Clinical Translation
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Solubility Limitations: LogP = 2.8 indicates moderate hydrophobicity, necessitating formulation with cyclodextrins or liposomes.
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Metabolic Stability: In vitro liver microsomal studies reveal rapid oxidation of the ethylsulfanyl group, prompting exploration of bulkier substituents.
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